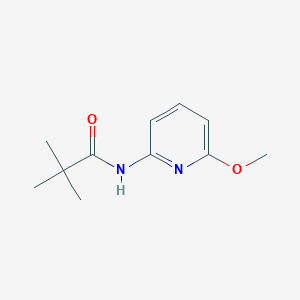

N-(6-Methoxypyridin-2-yl)pivalamide

Vue d'ensemble

Description

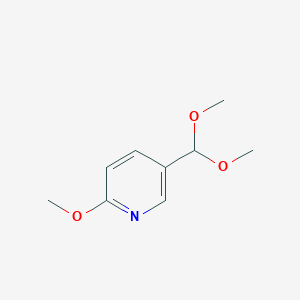

“N-(6-Methoxypyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N-(6-Methoxypyridin-2-yl)pivalamide” can be represented by the SMILES string COc1ncccc1NC(=O)C(C)(C)C . This indicates that the molecule contains a methoxy group (OCH3) attached to a pyridine ring, which is further connected to a pivalamide group (C©©C=O) via a nitrogen atom .

Physical And Chemical Properties Analysis

“N-(6-Methoxypyridin-2-yl)pivalamide” is a solid substance . It has a molecular weight of 208.26 g/mol . The compound’s InChI code is 1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 1,7-Naphthyridines : N-(6-Methoxypyridin-2-yl)pivalamide is involved in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, which are synthesized from commercially available 3-aminopyridine. This compound serves as a key intermediate in the reaction with organolithiums (Kobayashi et al., 2010).

Formation of Novel Compounds for Cystic Fibrosis Therapy : A specific derivative of N-(6-Methoxypyridin-2-yl)pivalamide demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This indicates its potential in developing therapies for cystic fibrosis (Yu et al., 2008).

Unexpected Lithiation Sites : Research on the lithiation of N-(2-methoxybenzyl)pivalamide, a related compound, showed unexpected results regarding the sites of lithiation, indicating the complexity and variability in chemical reactions involving similar structures (Smith, El‐Hiti, & Hegazy, 2009).

Antagonist of the Alpha(v)Beta(3) Receptor : A compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide was identified as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for clinical development in the treatment of conditions like osteoporosis (Hutchinson et al., 2003).

Biological Applications and Pharmacological Research

Anti-Atopic Dermatitis Activity : A derivative of N-(6-Methoxypyridin-2-yl)pivalamide exhibited anti–atopic dermatitis activity, showcasing its therapeutic potential in inflammation-related conditions (Song et al., 2014).

Antibacterial Evaluation : The nucleophilic behavior of a related compound towards active electrophilic compounds was studied, and its antibacterial properties were evaluated, indicating its potential use in developing new antibacterial agents (Al-Romaizan, 2019).

Antitumor Activity in Non-Small Cell Lung Cancer : DFX117, a compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide, was shown to have antitumor activity against non-small cell lung cancer, suggesting the relevance of similar compounds in cancer treatment (Fan et al., 2019).

Cytotoxic and Clastogenic Activities : Studies on the cytotoxicity and photo-enhanced cytotoxicity of 3,6-di-substituted acridines, including derivatives of N-(6-Methoxypyridin-2-yl)pivalamide, revealed potential as candidates for anticancer chemotherapy (Benchabane et al., 2009).

Safety And Hazards

The safety information available for “N-(6-Methoxypyridin-2-yl)pivalamide” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Propriétés

IUPAC Name |

N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEDXSWGTZESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590344 | |

| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Methoxypyridin-2-yl)pivalamide | |

CAS RN |

851102-40-4 | |

| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)